molecular formula C12H17NO B1461492 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol CAS No. 1042573-84-1

3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

Cat. No.: B1461492
CAS No.: 1042573-84-1
M. Wt: 191.27 g/mol
InChI Key: QWRWSZFHGPDGNF-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Indenylamine Synthesis: The compound can be synthesized by reacting 2,3-dihydro-1H-inden-1-ylamine with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.

  • Reduction of Indenone: Another method involves the reduction of 2,3-dihydro-1H-inden-1-one to 2,3-dihydro-1H-inden-1-ylamine, followed by reaction with 3-bromopropan-1-ol.

Industrial Production Methods:

  • Batch Process: The compound can be produced in a batch reactor where the reactants are mixed and heated under controlled conditions to ensure the desired product is formed.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as indenylamine derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, such as indenylamine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted indenylamines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indenylamine derivatives with different oxidation states.

  • Reduction Products: Reduced forms of indenylamine.

  • Substitution Products: Substituted indenylamines with different alkyl or aryl groups.

Scientific Research Applications

3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has potential biological activity and can be used in the study of enzyme inhibitors or receptor ligands.

  • Medicine: It may have therapeutic potential in the development of new drugs, particularly in the treatment of diseases related to the central nervous system.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific application.

Comparison with Similar Compounds

3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • Indenylamine derivatives: These compounds share the indenyl group but may have different substituents or functional groups.

  • Propanol derivatives: These compounds contain the propanol moiety but lack the indenyl group.

The uniqueness of this compound lies in its combination of the indenyl group and the amino group, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-14H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRWSZFHGPDGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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